molecular formula C18H27N3O5S B2454796 N1-butyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896287-30-2

N1-butyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Cat. No.: B2454796
CAS No.: 896287-30-2
M. Wt: 397.49
InChI Key: XWQCYGVQSJXICZ-UHFFFAOYSA-N
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Description

N1-butyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a complex organic compound characterized by the presence of a pyrrolidine ring, a methoxyphenyl group, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-butyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors or the functionalization of preformed pyrrolidine rings . The methoxyphenyl group is introduced via sulfonylation reactions, and the final oxalamide moiety is formed through amide bond formation reactions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N1-butyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfonyl and oxalamide moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N1-butyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The pyrrolidine ring and sulfonyl group may interact with proteins or enzymes, altering their activity. The oxalamide moiety could also play a role in binding to biological targets, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives, such as pyrrolidine-2-one and pyrrolidine-2,5-diones, which also exhibit biological activity . These compounds share structural similarities but differ in their functional groups and overall molecular architecture.

Uniqueness

N1-butyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is unique due to the combination of its functional groups, which may confer distinct biological properties. The presence of both a sulfonyl group and an oxalamide moiety sets it apart from other pyrrolidine derivatives, potentially leading to unique interactions with biological targets .

Properties

IUPAC Name

N-butyl-N'-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O5S/c1-3-4-11-19-17(22)18(23)20-13-14-6-5-12-21(14)27(24,25)16-9-7-15(26-2)8-10-16/h7-10,14H,3-6,11-13H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQCYGVQSJXICZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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